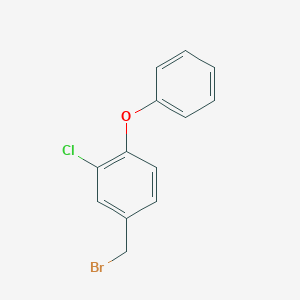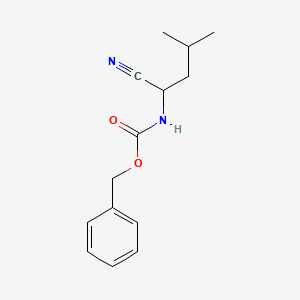![molecular formula C8H4FNO3 B15305712 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4FNO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, resulting in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinating agents and appropriate reaction conditions to achieve the desired substitution on the pyridine ring. The process may involve multiple steps, including halogenation, cyclization, and purification to obtain high-purity 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a fused furan-pyridine ring system. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other pyridinecarboxylic acids .
Propriétés
Formule moléculaire |
C8H4FNO3 |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
5-fluorofuro[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) |
Clé InChI |
KPEJEPSHUOVXCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1OC(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)




